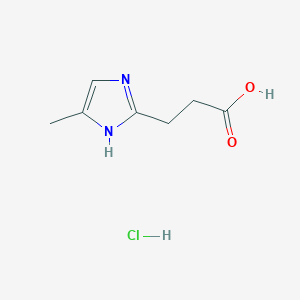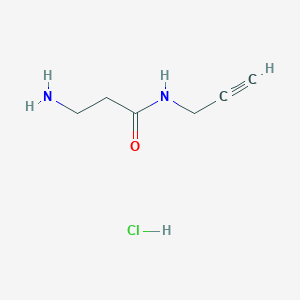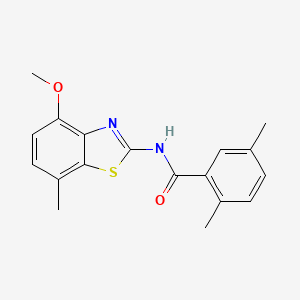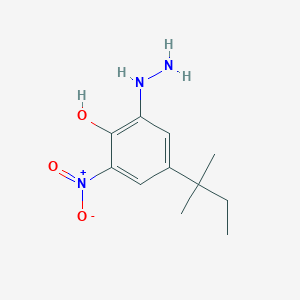
2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol, also known as HMNP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol is not fully understood. However, it has been suggested that its antioxidant and anti-inflammatory properties may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines (Wang et al., 2015). The anticancer activity of 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol may be due to its ability to induce apoptosis and inhibit the proliferation of cancer cells (Wang et al., 2016). The antimicrobial activity of 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol may be due to its ability to disrupt bacterial cell membranes and inhibit bacterial growth (Wang et al., 2015).
Biochemical and Physiological Effects
2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol has been reported to have several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species and malondialdehyde, which are markers of oxidative stress (Wang et al., 2015). 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol has also been shown to decrease the levels of pro-inflammatory cytokines, including interleukin-6 and tumor necrosis factor-alpha (Wang et al., 2015). In terms of its anticancer activity, 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol has been shown to inhibit the expression of cyclin D1, which is involved in cell cycle progression (Wang et al., 2016). Additionally, 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol has been reported to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis (Wang et al., 2016).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol in lab experiments is its relatively simple synthesis method and high yield. Additionally, 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol has been shown to exhibit significant antioxidant, anti-inflammatory, anticancer, and antimicrobial activity, making it a versatile compound for various applications. However, one limitation of using 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research of 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol. One area of interest is the development of 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol-based drugs for the treatment of various diseases, including cancer and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol and its potential toxicity. Furthermore, the development of novel synthesis methods for 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol may improve its yield and reduce its cost, making it more accessible for research and potential applications.
Métodos De Síntesis
The synthesis of 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol involves the reaction of 2-nitrophenol with tert-butyl bromoacetate in the presence of potassium carbonate to obtain the corresponding ester. The ester is then hydrolyzed with hydrazine hydrate to yield 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol. This method has been reported to have a yield of up to 85% (Wang et al., 2015).
Aplicaciones Científicas De Investigación
2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol has been extensively studied for its potential applications in various areas of scientific research. It has been reported to exhibit significant antioxidant and anti-inflammatory properties (Wang et al., 2015). 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol has also been shown to possess anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer (Wang et al., 2016). Additionally, 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol has been reported to have antimicrobial activity against several bacterial strains, including Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus (Wang et al., 2015).
Propiedades
IUPAC Name |
2-hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-4-11(2,3)7-5-8(13-12)10(15)9(6-7)14(16)17/h5-6,13,15H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCFHYANQHJCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



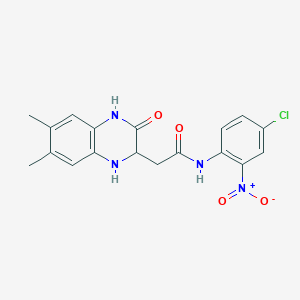
![Ethyl 2-methyl-5-[(4-methylbenzoyl)-(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2425708.png)
![Methyl 4-(2-chlorophenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2425710.png)
![methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2425712.png)
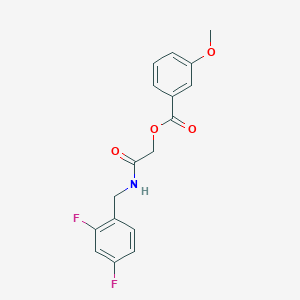
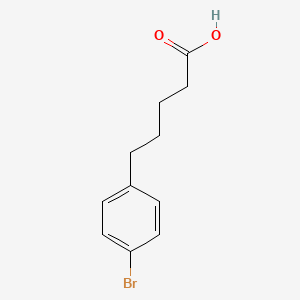
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2425720.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2425721.png)
